molecular formula C17H26O11 B1251264 5,9-Epi-penstemoside

5,9-Epi-penstemoside

Cat. No.: B1251264
M. Wt: 406.4 g/mol
InChI Key: MLTZHVBDDNOQNM-RNLJPYGHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,9-Epi-penstemoside was initially isolated from Eremostachys glabra and proposed as a novel iridoid glucoside with a unique stereochemical configuration at the C-5 and C-9 positions . This revision arose from advanced spectroscopic re-evaluations, particularly nuclear magnetic resonance (NMR) and nuclear Overhauser effect (NOE) data, which corrected earlier misinterpretations of bridgehead proton configurations. The misassignment underscores the challenges in stereochemical analysis of iridoids, a class of monoterpenoids prevalent in medicinal plants.

Properties

Molecular Formula

C17H26O11

Molecular Weight

406.4 g/mol

IUPAC Name

methyl (1S,4aS,5R,7R,7aS)-4a,5-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H26O11/c1-6-3-9(19)17(24)7(14(23)25-2)5-26-15(10(6)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5-6,8-13,15-16,18-22,24H,3-4H2,1-2H3/t6-,8-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

MLTZHVBDDNOQNM-RNLJPYGHSA-N

Isomeric SMILES

C[C@@H]1C[C@H]([C@@]2([C@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Canonical SMILES

CC1CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

5,9-epi-penstemoside

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Misassignments

The structural revision of 5,9-epi-penstemoside is part of a broader reevaluation of iridoid glucosides isolated from Eremostachys glabra. Key comparisons include:

Compound Name Original Assignment Revised Structure Source Key Revisions/Features
This compound Hypothetical 5,9-epi isomer Identical to penstemoside Eremostachys glabra Misinterpretation of NOE correlations at C-5/C-9
Penstemoside Known structure Confirmed as canonical form Eremostachys glabra Correct stereochemistry validated via NMR
6,9-Epi-8-O-acetylshanziside Proposed novel acetylated form Identical to barlerin (8-O-acetylshanziside) Eremostachys glabra Acetylation site and stereochemistry corrected
5,9-Epi-7,8-didehydropenstemoside Hypothetical dehydrated epimer Identical to 7,8-didehydropenstemoside Eremostachys glabra Double bond at C7-C8 confirmed; epi-configuration disproven

Key Structural Features

  • Penstemoside vs. This compound: Both share identical molecular frameworks (C₁₆H₂₄O₁₁), but the initial misassignment of this compound arose from ambiguous NOE interactions between bridgehead protons (H-5 and H-9). Reanalysis confirmed the canonical penstemoside structure .
  • Barlerin (8-O-acetylshanziside) : Differs from penstemoside by an acetyl group at C-8, a feature initially misassigned in its "6,9-epi" form due to overlapping spectral signals .
  • 7,8-Didehydropenstemoside : Contains a double bond at C7-C8, distinguishing it from penstemoside. The "5,9-epi" variant was disproven via UV and mass spectrometry .

Implications of Structural Revisions

The revisions highlight critical pitfalls in iridoid characterization:

NOE Data Limitations: Bridgehead protons (e.g., H-5, H-9) in iridoids exhibit complex coupling patterns, leading to overinterpretation of epimeric configurations .

Stereochemical Redundancy: Multiple iridoids from Eremostachys glabra were erroneously classified as novel due to minor spectral variations, emphasizing the need for cross-validation with synthetic standards or X-ray crystallography.

Research Findings and Methodological Insights

The 2007 study by Jensen et al. systematically revised six iridoid glucosides using:

  • 1D/2D NMR : Reassigned proton and carbon signals, clarifying stereochemical ambiguities.
  • Comparative Spectral Analysis: Overlaid data with known compounds (e.g., harpagoside, agnuside) to confirm identities.
  • Mass Spectrometry : Verified molecular formulas and fragmentation patterns.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,9-Epi-penstemoside
Reactant of Route 2
5,9-Epi-penstemoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.